Brimonidine/brinzolamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brimonidine/brinzolamide is an ophthalmic suspension used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It contains two active ingredients: brinzolamide and brimonidine tartrate. Brinzolamide is a carbonic anhydrase inhibitor, while brimonidine tartrate is an alpha-2 adrenergic receptor agonist .

準備方法

Synthetic Routes and Reaction Conditions

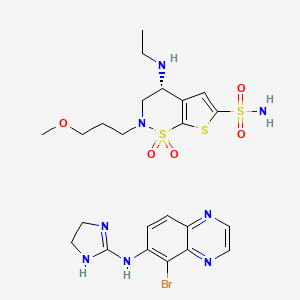

Brinzolamide is synthesized through a multi-step process involving the reaction of 4-(ethylamino)-2-hydroxybenzenesulfonamide with 2-chloro-1,1,1-trifluoroethane under basic conditions to form the intermediate compound. This intermediate is then cyclized to form brinzolamide .

Brimonidine tartrate is synthesized by reacting 5-bromo-6-chloro-2-imidazolidinone with 2,3-dichlorophenylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then hydrolyzed and reacted with tartaric acid to form brimonidine tartrate .

Industrial Production Methods

The industrial production of Brimonidine/brinzolamide involves the combination of brinzolamide and brimonidine tartrate in a sterile, preserved ophthalmic suspension formulation. The suspension is prepared by dissolving the active ingredients in a suitable solvent, followed by sterilization and packaging .

化学反応の分析

Types of Reactions

Brimonidine/brinzolamide undergoes various chemical reactions, including:

Oxidation: Brinzolamide can undergo oxidation reactions in the presence of strong oxidizing agents.

Reduction: Brimonidine tartrate can undergo reduction reactions in the presence of reducing agents.

Substitution: Both brinzolamide and brimonidine tartrate can undergo substitution reactions with appropriate reagents

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and bases

Major Products Formed

Oxidation: Oxidized derivatives of brinzolamide and brimonidine tartrate.

Reduction: Reduced derivatives of brinzolamide and brimonidine tartrate.

Substitution: Substituted derivatives of brinzolamide and brimonidine tartrate

科学的研究の応用

Reduction of Intraocular Pressure

The primary application of the brimonidine/brinzolamide combination is in managing elevated IOP in patients with open-angle glaucoma or ocular hypertension. Clinical trials have demonstrated that this fixed combination provides superior IOP-lowering efficacy compared to either agent used alone.

- Efficacy : In phase III randomized trials, the fixed combination administered twice daily showed significantly greater reductions in mean diurnal IOP compared to monotherapy with either brimonidine or brinzolamide. For instance, a study indicated that at three months, the fixed combination lowered mean IOP by approximately 26.7% to 36.0%, compared to 22.4% to 27.9% for brinzolamide and 20.6% to 31.3% for brimonidine alone .

| Treatment Group | Mean IOP Reduction (%) | Standard Deviation |

|---|---|---|

| This compound | 26.7 - 36.0 | Not specified |

| Brinzolamide | 22.4 - 27.9 | Not specified |

| Brimonidine | 20.6 - 31.3 | Not specified |

Patient Compliance and Convenience

The fixed combination enhances patient compliance due to fewer daily applications compared to using multiple medications separately. This is particularly beneficial for patients who struggle with adherence to complex regimens.

- Dosing : The combination allows for administration twice daily instead of three times daily when using individual components, improving convenience without compromising efficacy .

Safety Profile

The safety profile of this compound is consistent with its individual components, with no unexpected adverse events reported during clinical trials.

- Adverse Effects : Common ocular side effects include hyperemia, blurred vision, and discomfort. The incidence of these effects was found to be comparable or slightly lower than that observed with other treatments .

| Adverse Effect | Incidence (%) in BBFC Group | Comparison with Monotherapy |

|---|---|---|

| Ocular Hyperemia | 2.1 - 3.3 | Higher than brinzolamide |

| Blurred Vision | 5.3 - 6.5 | Higher than brimonidine |

| Dry Mouth | 2.4 - 3.0 | Higher than brinzolamide |

Case Studies and Research Findings

Several case studies highlight the effectiveness of the fixed combination in real-world settings:

- A study involving patients with insufficient IOP control on monotherapy showed that switching to the fixed combination resulted in significant IOP reductions over six months .

- Another investigation into optic nerve head blood flow indicated improvements when using the combination therapy, suggesting potential neuroprotective benefits beyond mere pressure reduction .

作用機序

Brimonidine/brinzolamide exerts its effects through the combined action of brinzolamide and brimonidine tartrate. Brinzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure. Brimonidine tartrate, on the other hand, reduces aqueous humor production by blocking adenylate cyclase and increases aqueous humor outflow through the uveoscleral pathway .

類似化合物との比較

Brimonidine/brinzolamide is compared with other similar compounds used to treat glaucoma and ocular hypertension, such as:

Latanoprost: A prostaglandin analog that increases aqueous humor outflow.

Timolol: A beta-blocker that reduces aqueous humor production.

Dorzolamide: Another carbonic anhydrase inhibitor similar to brinzolamide

Uniqueness

This compound is unique because it combines two active ingredients, brinzolamide and brimonidine tartrate, which work synergistically to reduce intraocular pressure more effectively than either compound alone .

List of Similar Compounds

- Latanoprost

- Timolol

- Dorzolamide

- Bimatoprost

特性

分子式 |

C23H31BrN8O5S3 |

|---|---|

分子量 |

675.6 g/mol |

IUPAC名 |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

InChI |

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |

InChIキー |

KAKYNGJFPXFCDD-PPHPATTJSA-N |

異性体SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

正規SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。